Sakakin

Catalog No.
S843385
CAS No.
21082-33-7
M.F
C13H18O7
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sakakin

CAS Number

21082-33-7

Product Name

Sakakin

IUPAC Name

2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol

Molecular Formula

C13H18O7

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3

InChI Key

YTXIGTCAQNODGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
  • Plant Identification

    While "Sakakin" is sometimes used, the plant most commonly referred to by this name is Acacia senegal, also known as Gum Arabic tree []. Acacia senegal is a shrub or small tree native to dry savannas and woodlands in sub-Saharan Africa [].

  • Traditional Uses

    Traditionally, various parts of the Acacia senegal tree have been used in folk medicine for a variety of purposes, including treating diarrhea, dysentery, wounds, and infections []. However, it's important to note that these uses are based on tradition and anecdotal evidence, not rigorous scientific studies.

  • Chemical Composition

    Some research has focused on the chemical composition of Acacia senegal gum, which is a complex mixture of carbohydrates and proteins []. These studies have identified various bioactive compounds, including polysaccharides, flavonoids, and phenolic acids []. However, further research is needed to understand how these compounds might translate to specific health benefits.

Sakakin, with the chemical identifier 21082-33-7, is a compound recognized for its unique structural characteristics and potential applications in various fields. It is classified as 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside, indicating that it contains a glucopyranoside moiety linked to a phenolic structure. This compound is of interest due to its bioactive properties and its role in various

  • Oxidation: Sakakin can undergo oxidation reactions, leading to the formation of various oxidation products. This process can be facilitated by different oxidizing agents, which can alter its functional groups and potentially enhance its biological activity.
  • Condensation Reactions: The compound may also engage in condensation reactions, which are critical in forming larger, more complex molecules from simpler ones. This aspect is particularly relevant in synthetic organic chemistry .
  • Hydrolysis: Given its glucoside nature, Sakakin is susceptible to hydrolysis, which can release glucose and other phenolic compounds, influencing its biological effects.

Sakakin exhibits several biological activities that make it a compound of interest in pharmacological research:

  • Antioxidant Properties: Preliminary studies suggest that Sakakin possesses antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity: There is evidence indicating that Sakakin may have antimicrobial properties, potentially making it useful in developing new antimicrobial agents.
  • Anti-inflammatory Effects: Some research points to Sakakin's ability to reduce inflammation, suggesting potential applications in treating inflammatory diseases.

The synthesis of Sakakin can be achieved through various methods:

  • Natural Extraction: Sakakin can be isolated from natural sources where it occurs as a secondary metabolite.
  • Chemical Synthesis: Synthetic routes may involve the glycosylation of phenolic compounds with glucopyranosides under specific conditions to yield Sakakin.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert precursor compounds into Sakakin presents an eco-friendly alternative for its production.

Sakakin has potential applications across several domains:

  • Pharmaceuticals: Due to its biological activities, Sakakin could be explored as a lead compound for drug development targeting oxidative stress-related diseases.
  • Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative or health supplement.
  • Cosmetics: The anti-inflammatory and antioxidant effects could be beneficial in formulating skincare products.

Interaction studies involving Sakakin focus on its behavior with various biological targets and other compounds:

  • Drug Interactions: Investigating how Sakakin interacts with existing pharmaceuticals can provide insights into potential synergistic effects or adverse interactions.
  • Receptor Binding Studies: Understanding how Sakakin binds to specific receptors may elucidate its mechanisms of action and therapeutic potential.

Sakakin shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Feature
3-HydroxytyrosolPhenolic CompoundStronger antioxidant activity
QuercetinFlavonoidBroader range of biological activities
ResveratrolStilbeneNotable anti-cancer properties

Sakakin's uniqueness lies in its specific glycosylated structure, which may enhance its solubility and bioavailability compared to similar compounds. This characteristic could contribute to its distinct biological activity profile, making it a valuable subject for further research.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

286.10525291 g/mol

Monoisotopic Mass

286.10525291 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-08-15

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